Reactive violet 12
Description
Contextualizing Reactive Violet 12 within Reactive Dye Chemistry Research
Reactive dyes are a significant class of synthetic colorants characterized by their ability to form a covalent bond with the fiber substrate, typically cellulosic materials like cotton and viscose. scielo.org.mxresearchgate.net This chemical reaction distinguishes them from other dye types, resulting in excellent wash fastness properties. scielo.org.mxcore.ac.uknih.gov this compound, as a member of this class, participates in these covalent bonding mechanisms. While specific details on the molecular structure of this compound are not consistently available across all sources, it is generally categorized within the azo class of dyes, and some sources suggest an anthraquinone (B42736) dichloro triazine structure. worlddyevariety.comresearchgate.net The reactive group, such as a triazine or vinyl sulfone system, is crucial for the dye's fixation to the fiber. core.ac.uk
Research in reactive dye chemistry often focuses on the synthesis of new dyes with improved properties, understanding the dyeing mechanisms, and developing more sustainable application methods. researchgate.netcore.ac.uk this compound serves as a model compound in studies investigating these aspects, contributing to the broader knowledge base of how reactive dyes interact with fibers and how their environmental impact can be mitigated.
Evolution of Research Trajectories and Academic Significance of this compound
The academic significance of this compound has evolved alongside the broader research into reactive dyes. Initially, research likely focused on its synthesis and application in textile dyeing to achieve specific shades and fastness properties. As the environmental impact of textile wastewater became a significant concern, research trajectories expanded to include the study of this compound's fate in the environment and methods for its removal or degradation. researchgate.netekb.egjit.ac.innih.gov
Studies have explored the biodecolorization of this compound using various microorganisms, such as fungi like Trametes versicolor and bacteria like Bacillus cereus. researchgate.netisca.in This highlights a shift in research focus towards environmentally friendly approaches for treating dye-containing effluents. Furthermore, investigations into advanced oxidation processes, such as electrochemical oxidation, have also included this compound as a target pollutant, aiming to characterize the chemical changes it undergoes during treatment. theseus.fi
The academic significance of this compound lies in its representation of a common reactive dye structure, allowing researchers to gain insights applicable to a wider range of similar compounds. Studies on its dyeing behavior, fastness properties, and degradation pathways contribute to optimizing industrial processes and developing effective pollution control strategies.
Contemporary Research Landscape and Key Challenges in this compound Studies
The contemporary research landscape concerning this compound continues to address both its application and its environmental implications. Current studies often explore novel and sustainable dyeing techniques that can reduce the consumption of water, salt, and alkali, which are typically required in large amounts for reactive dyeing. scielo.org.mxresearchgate.netresearchgate.net Techniques like ultrasonic-assisted dyeing and microwave irradiation have been investigated to improve the dyeing efficiency and color characteristics of reactive dyes, including Reactive Violet H3R (commonly known as Reactive Violet 1), which shares similarities with this compound. scielo.org.mxgnest.org
A key challenge in this compound studies, and reactive dye research in general, is the relatively low fixation rate of some reactive dyes, leading to a significant portion of hydrolyzed dye remaining in the wastewater. researchgate.net This necessitates effective wastewater treatment methods. Consequently, research continues to focus on developing efficient and cost-effective technologies for the decolorization and degradation of this compound in effluents. ekb.egjit.ac.innih.gov
Another challenge is gaining a comprehensive understanding of the degradation pathways and intermediate products formed during treatment processes like biodegradation or electrochemical oxidation. theseus.fi Detailed research findings, often involving techniques like UV-Vis spectroscopy and FTIR, are crucial for characterizing these changes and ensuring that the treatment effectively removes the color and reduces the toxicity of the wastewater. nih.govtheseus.fi
The development of novel adsorbent materials, such as geopolymers or conducting polymers, for the removal of reactive dyes from water is also an active area of research, with this compound potentially serving as a model adsorbate in such studies. ekb.egjit.ac.in
Illustrative Data (Conceptual Table - for interactive implementation):
While specific detailed research findings for this compound across all research trajectories are dispersed and context-dependent, the following conceptual table illustrates the type of data that would be presented in academic research focusing on its degradation:
| Treatment Method | This compound Initial Concentration (mg/L) | Decolorization Efficiency (%) | Key Operating Conditions (e.g., pH, Time, Adsorbent Dose) | Reference |
| Biodegradation (T. versicolor) | 125 | ~96-97 | Glucose concentration, Incubation time | researchgate.net |
| Adsorption (B-Slag Geopolymer) | 120 | 94.8 | pH 2, 0.07 g adsorbent, 60 min | ekb.eg |
| Adsorption (B-MK Geopolymer) | 150 | Most efficient for high conc. | pH 2, 0.07 g adsorbent, 60 min | ekb.eg |
| Biodegradation (B. cereus) | 800 | >70 | 1% salt concentration, 8 hours | isca.in |
Contemporary research on this compound, therefore, encompasses a multidisciplinary approach, combining aspects of synthetic chemistry, physical chemistry of dyeing, microbiology, and environmental engineering to address the challenges associated with its use and disposal.
Properties
CAS No. |
12237-11-5 |
|---|---|
Molecular Formula |
Ce2Mo3O12 |
Origin of Product |
United States |
Advanced Synthetic Chemistry and Structural Modifications of Reactive Violet 12
Novel Synthesis Routes and Methodological Innovations for Reactive Violet Analogs
The synthesis of reactive violet dyes and their analogs traditionally involves multi-step processes, beginning with the creation of a chromophore, followed by the introduction of a reactive moiety. Innovations in this field focus on streamlining these processes, improving yields, and developing more environmentally benign methodologies.
A general synthetic approach for an azo-based reactive dye involves two primary stages: diazotization and coupling. In the first step, a primary aromatic amine is converted into a diazonium salt. This is typically achieved by treating the amine with nitrous acid, which is generated in situ from sodium nitrite and a strong acid at low temperatures. The resulting diazonium salt is a potent electrophile.
The second stage is the coupling reaction, where the diazonium salt reacts with a coupling component, an electron-rich species such as a phenol or an aromatic amine, to form the azo chromophore (-N=N-). The specific choice of the diazo component and the coupling component determines the final color of the dye. For violet shades, complex aromatic structures are often employed.
Methodological innovations in the synthesis of reactive dye analogs include:
Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields for both the condensation and coupling reactions involved in dye synthesis.
Ultrasonic-assisted synthesis: Sonication can enhance mass transfer and accelerate reaction rates, leading to more efficient dye formation.
Flow chemistry: Continuous flow reactors offer better control over reaction parameters such as temperature and mixing, leading to higher purity products and safer handling of potentially hazardous intermediates like diazonium salts.
Solvent-free or aqueous-based synthesis: To minimize the environmental impact of organic solvents, researchers are exploring synthetic routes that utilize water as the primary solvent or are conducted under solvent-free conditions.
The synthesis of bifunctional reactive dyes, which contain two reactive groups, represents a significant innovation. These dyes can have two identical (homo-bifunctional) or different (hetero-bifunctional) reactive groups. A common approach to synthesizing a hetero-bifunctional dye containing both a monochlorotriazine and a vinyl sulfone group involves a sequential reaction process. First, an amino-functionalized chromophore is reacted with cyanuric chloride to introduce the monochlorotriazine ring. This is followed by a subsequent reaction to attach the vinyl sulfone precursor, often 2-(4-aminophenylsulfonyl)ethanol sulfate, through another functional group on the chromophore.
| Synthetic Step | Typical Reagents and Conditions | Purpose |
| Diazotization | Primary aromatic amine, Sodium nitrite, Hydrochloric acid, 0-5 °C | Formation of the electrophilic diazonium salt. |
| Coupling | Diazonium salt, Naphthol or Amine derivative, Alkaline or Acidic conditions | Formation of the azo chromophore, which imparts color. |
| First Condensation (for MCT dyes) | Amino-functional chromophore, Cyanuric chloride, 0-5 °C, pH 4.5-5.5 | Introduction of the dichlorotriazine group. |
| Second Condensation (for MCT dyes) | Dichlorotriazinyl intermediate, Amine or alcohol, 20-40 °C, pH 6.5-7.5 | Formation of the monochlorotriazine reactive group. |
| Introduction of VS group | Chromophore with a suitable functional group, 2-(4-aminophenylsulfonyl)ethanol sulfate | Attachment of the vinyl sulfone reactive moiety. |
Design and Engineering of Reactive Moieties for Enhanced Dye Performance
The performance of a reactive dye is largely dictated by the nature of its reactive moiety, which is responsible for forming a covalent bond with the fiber. The design and engineering of these reactive groups are focused on improving key performance indicators such as fixation efficiency, hydrolysis stability, and the ability to be applied under various conditions.
Monochlorotriazine (MCT) Dyes: These are "hot-branding" dyes that require high temperatures (around 80°C) and alkaline conditions for fixation. The reactivity of the chlorine atom on the triazine ring is influenced by the other substituents on the ring. By introducing different amine or alkoxy groups, the reactivity can be modulated.
Vinyl Sulfone (VS) Dyes: These dyes typically contain a sulfatoethylsulfone group (-SO₂CH₂CH₂OSO₃H), which is converted to the highly reactive vinyl sulfone group (-SO₂CH=CH₂) under alkaline conditions. The vinyl sulfone group then reacts with the hydroxyl groups of cellulosic fibers via a Michael addition reaction.
Bifunctional and Polyfunctional Reactive Dyes: A significant advancement in reactive dye chemistry is the development of dyes containing two or more reactive groups. google.com These are designed to increase the probability of dye-fiber fixation, leading to higher fixation yields and reduced amounts of hydrolyzed dye in the effluent. google.com
Homo-bifunctional dyes: Contain two identical reactive groups (e.g., two MCT or two VS groups).
Hetero-bifunctional dyes: Contain two different reactive groups (e.g., one MCT and one VS group). These are often referred to as "mixed-anchor" or "multi-functional" dyes and offer a wider range of application temperatures and pH conditions, making the dyeing process more robust. arcjournals.org
| Reactive Group Type | Example Structure | Key Performance Characteristics |
| Monochlorotriazine (MCT) | -C₃N₃Cl(NHR) | Good stability, requires high temperature for fixation. |
| Vinyl Sulfone (VS) | -SO₂CH=CH₂ (formed in situ) | High reactivity, good fixation at lower temperatures than MCT. |
| Homo-bifunctional (MCT) | Dye-(MCT)₂ | Increased fixation efficiency compared to mono-MCT dyes. |
| Hetero-bifunctional (MCT-VS) | MCT-Dye-VS | High fixation over a broad range of temperatures and pH, robust performance. |
Mechanistic Investigations of Dye Formation and Purification Processes
Mechanism of Dye Formation: The formation of an azo reactive dye is a classic example of electrophilic aromatic substitution. The diazotization of a primary aromatic amine proceeds through the formation of a nitrosonium ion (NO⁺), which then reacts with the amine to form a diazonium salt (Ar-N₂⁺). The diazonium ion is a weak electrophile and will only react with highly activated aromatic compounds (coupling components) such as phenols and anilines. The coupling reaction is sensitive to pH. Coupling to phenols is typically carried out under mildly alkaline conditions, which deprotonates the phenol to the more strongly activating phenoxide ion. Coupling to anilines is generally performed in weakly acidic solution to ensure a sufficient concentration of the free amine, as the protonated form is not reactive.
For triazine-based reactive dyes, the introduction of the reactive group occurs via nucleophilic aromatic substitution on the cyanuric chloride ring. The chlorine atoms on cyanuric chloride have different reactivities, allowing for sequential substitution by controlling the reaction temperature and pH. The first chlorine is highly reactive and can be substituted at low temperatures (0-5 °C). The second chlorine requires moderate temperatures (20-40 °C), while the third requires much higher temperatures. This differential reactivity is exploited to synthesize monochlorotriazine dyes by first reacting cyanuric chloride with an amino-functionalized chromophore and then with another amine or alcohol.
Purification Processes: After synthesis, reactive dyes contain various impurities, including inorganic salts, starting materials, and by-products from side reactions. Purification is crucial to ensure the quality and consistency of the final dye product. Common purification techniques include:
Salting Out: This is a traditional method where a high concentration of an electrolyte, such as sodium chloride, is added to the aqueous dye solution to decrease the solubility of the dye and cause it to precipitate. researchgate.net
Membrane Filtration: This is a more modern and environmentally friendly approach. pcimembranes.com
Nanofiltration (NF): Uses membranes with pore sizes that can separate multivalent salts and larger organic molecules (like dyes) from monovalent salts and water. pcimembranes.compurewaterent.net This is an effective method for desalting reactive dye solutions. purewaterent.net
Ultrafiltration (UF): Employs membranes with larger pores than NF and is used to concentrate the dye solution by removing water and some smaller impurities. researchgate.net
Crystallization: Involves dissolving the crude dye in a suitable solvent and then changing the conditions (e.g., temperature, solvent composition) to induce the formation of pure dye crystals. researchgate.net
Chromatography: Techniques like column chromatography can be used for high-purity applications, although they are generally more expensive and less scalable for bulk dye production. column-chromatography.com
| Purification Technique | Principle of Separation | Advantages | Disadvantages |
| Salting Out | Reduced solubility of the dye in a high ionic strength solution. | Simple, low cost. | High salt content in the effluent. |
| Nanofiltration | Size and charge-based separation using a semi-permeable membrane. purewaterent.net | Efficient desalting, lower energy consumption than evaporation. purewaterent.net | Membrane fouling can be an issue. |
| Ultrafiltration | Size-based separation to concentrate the dye solution. researchgate.net | Good for concentration and removal of suspended solids. | Does not remove dissolved salts effectively. |
| Crystallization | Formation of a solid crystalline phase from a solution. | Can yield very high purity products. | May require large volumes of organic solvents. |
| Chromatography | Differential partitioning of components between a stationary and a mobile phase. column-chromatography.com | High resolution separation, suitable for analytical purposes. column-chromatography.com | High cost, not practical for large-scale purification. |
Structure-Reactivity Relationships in Modified Reactive Violet Compounds
The relationship between the chemical structure of a reactive dye and its performance is a key area of study for designing new and improved colorants. The main structural components that influence reactivity and dyeing properties are the chromophore, the reactive group, and any bridging groups.
Influence of the Chromophore: The chromophore not only determines the color of the dye but also its substantivity (affinity) for the fiber. A more planar and larger chromophoric system generally leads to higher substantivity. The presence and position of substituents on the aromatic rings of the chromophore can also influence the electronic properties of the azo group and, to a lesser extent, the reactivity of the reactive group. For instance, electron-withdrawing groups can affect the pKa of hydroxyl or amino groups in the coupling component, which in turn can influence the optimal pH for coupling and the stability of the final dye.
Influence of the Reactive Group: As discussed in section 2.2, the nature of the reactive group is the primary determinant of the dye's reactivity. The order of reactivity for common reactive groups is generally: dichlorotriazine > monochlorotriazine > vinyl sulfone. However, the actual reactivity during the dyeing process is also influenced by the application conditions (temperature and pH).
Influence of Bridging Groups: In many reactive dyes, a bridging group links the chromophore to the reactive group. This bridge can influence the dye's solubility, affinity, and the stability of the dye-fiber bond. For example, an aliphatic bridge may offer more flexibility than a rigid aromatic bridge. The nature of the bridging group can also affect the susceptibility of the dye-fiber bond to cleavage under certain conditions (e.g., acidic or alkaline hydrolysis).
Structure-Reactivity in Bifunctional Dyes: In hetero-bifunctional dyes, the interplay between the two different reactive groups is crucial. For an MCT-VS dye, the vinyl sulfone group is typically more reactive at lower temperatures, while the monochlorotriazine group requires higher temperatures for efficient fixation. This dual-reactivity profile allows for good fixation across a wider range of dyeing temperatures, making the dyeing process more reliable and reproducible.
The table below summarizes the general structure-property relationships for key components of reactive dyes.
| Structural Feature | Influence on Properties | Example of Modification and its Effect |
| Chromophore | Color, Substantivity, Lightfastness | Increasing the extent of conjugation can shift the color towards blue and increase substantivity. |
| Reactive Group | Reactivity, Fixation efficiency, Required application conditions | Changing from a monochlorotriazine to a vinyl sulfone group increases reactivity at lower temperatures. |
| Bridging Group | Flexibility, Solubility, Stability of dye-fiber bond | Introducing a sulfonated aromatic bridge can increase water solubility. |
| Number of Reactive Groups | Fixation efficiency, Wash fastness | Increasing from one to two reactive groups (bifunctional) generally improves fixation and wash fastness. google.com |
| Substituents on Chromophore | Shade, Solubility, Affinity | Introduction of sulfonic acid (-SO₃H) groups increases water solubility. |
Fundamental Reaction Mechanisms and Substrate Interactions of Reactive Violet 12
Covalent Bonding Mechanisms with Polymeric Substrates
The primary mechanism by which Reactive Violet 12 attaches to polymeric substrates, particularly cellulosic fibers, involves the formation of covalent bonds. This reaction occurs between the reactive group on the dye molecule and specific functional groups within the polymer structure bhagwaticolours.comindiamart.com. For cellulosic fibers, the reaction is predominantly with the hydroxyl (-OH) groups of the cellulose (B213188) polymer bhagwaticolours.comindiamart.com. In the case of protein fibers like wool and silk, the reactive dye can also react with amino (-NH₂) and thiol (-SH) groups bhagwaticolours.comscribd.com.
Nucleophilic Addition and Substitution Pathways of Reactive Groups
Reactive dyes, including those structurally similar to this compound, typically possess reactive groups that undergo nucleophilic reactions with the fiber fibre2fashion.com. Two major types of reaction mechanisms are involved: nucleophilic substitution and nucleophilic addition scribd.comfibre2fashion.com.
Dyes containing a leaving group, such as a halogen (e.g., chlorine) on a heteroaromatic ring (like a triazine ring), react via nucleophilic substitution scribd.comfibre2fashion.com. In this process, the nucleophilic group on the fiber (e.g., the alkoxide anion formed from a hydroxyl group under alkaline conditions) attacks the carbon atom bonded to the leaving group on the dye molecule, resulting in the displacement of the leaving group and the formation of a covalent bond between the dye and the fiber scribd.comfibre2fashion.com.
Dyes containing an activated double bond, such as vinyl sulfone reactive dyes, react via nucleophilic addition scribd.comfibre2fashion.compaperpublications.org. In alkaline conditions, the vinyl sulfone group is activated, and the nucleophilic group on the fiber adds across the double bond, forming a stable covalent linkage scribd.compaperpublications.org. Reactive Violet 1 is described as belonging to the vinyl sulfone class, characterized by a β-sulfatoethylsulfone group which generates the reactive vinyl sulfone group in situ under alkaline conditions paperpublications.org. While the specific reactive group for this compound is not explicitly stated in all search results, its classification as a reactive dye implies one of these mechanisms is at play.
Kinetic and Thermodynamic Parameters of Dye-Substrate Fixation
The fixation of reactive dyes onto fibers is a complex process influenced by kinetic and thermodynamic factors. The rate of dye-fiber reaction (kinetics) and the equilibrium state of the dyeing process (thermodynamics) are crucial for achieving optimal color yield and fastness properties whiterose.ac.ukblogspot.com.
Kinetic studies examine the rate at which the covalent bond forms between the dye and the fiber. Factors such as temperature, pH, electrolyte concentration, and dye concentration significantly influence the reaction rate blogspot.com. Higher temperatures generally increase the rate of diffusion of the dye into the fiber and the rate of the chemical reaction, but can also increase the rate of hydrolysis of the dye (reaction with water), which is a competing side reaction blogspot.com. The pH of the dyebath is critical, as alkaline conditions are typically required to activate the reactive group on the dye and to generate the nucleophilic sites on the fiber paperpublications.orgwhiterose.ac.uk. Electrolytes, such as sodium chloride or sodium sulfate, are often added to the dyebath to promote the exhaustion of the dye onto the fiber surface before fixation occurs whiterose.ac.ukblogspot.com.
Thermodynamic studies provide insights into the spontaneity and energy changes associated with the dyeing process. Adsorption isotherms, such as the Langmuir and Freundlich models, are used to describe the equilibrium distribution of the dye between the dyebath and the fiber researchgate.netresearchgate.netresearchgate.net. The Langmuir model, for instance, assumes monolayer adsorption on homogeneous sites researchgate.netresearchgate.net. Thermodynamic parameters like enthalpy change (∆H⁰), Gibbs free energy change (∆G⁰), and entropy change (∆S⁰) can be determined from adsorption data at different temperatures researchgate.net. These parameters indicate whether the adsorption process is endothermic or exothermic, spontaneous or non-spontaneous, and the degree of randomness at the dye-fiber interface researchgate.net. Studies on reactive dyes have shown that adsorption can be influenced by these thermodynamic factors, with some studies indicating non-spontaneous and endothermic adsorption depending on the specific dye and substrate researchgate.net.
Non-Covalent Interactions and Adsorption Phenomena
In addition to forming covalent bonds, this compound also engages in non-covalent interactions with the polymeric substrate. These interactions, while weaker than covalent bonds, play a significant role in the initial adsorption and diffusion of the dye into the fiber matrix before the covalent fixation occurs fibre2fashion.comkhushidyechem.com.
Electrostatic and Hydrogen Bonding Dynamics in Dye-Material Systems
Electrostatic interactions can occur between charged groups on the dye molecule and charged sites on the fiber nih.govmdpi.com. Reactive dyes are typically anionic due to the presence of sulfonate groups, which enhance their water solubility . Cellulosic fibers can develop a negative surface charge, particularly at higher pH values researchgate.net. While this might suggest repulsion with anionic dyes, the presence of electrolytes in the dyebath helps to overcome this repulsion and promote dye exhaustion whiterose.ac.ukresearchgate.net. Modified fibers with cationic sites can enhance the adsorption of anionic reactive dyes through stronger electrostatic attraction researchgate.net.
Hydrogen bonding also contributes to the interaction between reactive dyes and fibers nih.govmdpi.com. Hydroxyl groups in cellulosic fibers and amino/hydroxyl/thiol groups in protein fibers can form hydrogen bonds with various functional groups on the dye molecule, such as hydroxyl, amino, and azo groups inflibnet.ac.in. These interactions help to bring the dye molecule into close proximity with the fiber, facilitating the subsequent covalent reaction inflibnet.ac.in.
Surface Chemistry and Adsorption Modeling on Diverse Substrates
The surface chemistry of the substrate significantly influences the adsorption of reactive dyes fibre2fashion.comkhushidyechem.comnih.gov. The presence and accessibility of reactive functional groups (-OH, -NH₂, -SH) on the fiber surface are paramount for covalent bonding bhagwaticolours.comindiamart.com. The morphology and surface area of the substrate also affect the extent of dye adsorption mdpi.com. Porous structures can provide a larger surface area for dye molecules to interact with mdpi.com.
Adsorption modeling is used to understand and predict the behavior of dyes on different substrates researchgate.netresearchgate.netrsc.org. Models like Langmuir and Freundlich describe the equilibrium adsorption, providing information about the adsorption capacity and intensity researchgate.netresearchgate.netresearchgate.net. Kinetic models, such as the pseudo-first-order and pseudo-second-order models, are used to analyze the rate of adsorption and determine the controlling steps of the dyeing process researchgate.netresearchgate.net. Studies on the adsorption of reactive dyes on various materials, including modified cotton and activated carbon, have utilized these models to interpret experimental data researchgate.netresearchgate.netresearchgate.netresearchgate.net. For example, the pseudo-second-order model has been found to fit the kinetic data for the dyeing of modified cotton with reactive dyes researchgate.netresearchgate.net. Adsorption studies on materials like activated carbon have also investigated the influence of pH and initial dye concentration on adsorption capacity researchgate.net.
Reactivity Profiling in Heterogeneous Chemical Environments
The reactivity of this compound in heterogeneous chemical environments, such as dyebaths or wastewater, is influenced by various factors including pH, temperature, presence of electrolytes, and other chemical species whiterose.ac.ukuni.lu. In the alkaline conditions of a typical reactive dyeing process, the dye undergoes hydrolysis, a competing reaction where the reactive group reacts with water instead of the fiber paperpublications.orgblogspot.com. This reduces the amount of dye available for covalent bonding with the fiber and results in colored wastewater paperpublications.orgblogspot.com. The rate of hydrolysis increases with increasing temperature and pH paperpublications.orgblogspot.com.
In wastewater treatment, this compound's reactivity in heterogeneous systems is a key aspect of its removal or degradation. Various methods, including adsorption onto different materials and advanced oxidation processes, exploit or alter the dye's chemical behavior rsc.orgmdpi.comacs.org. Adsorption involves the partitioning of the dye from the aqueous phase onto a solid adsorbent material, influenced by surface chemistry and non-covalent interactions rsc.orgresearchgate.netncsu.edu. Advanced oxidation processes utilize highly reactive species, such as hydroxyl radicals, to break down the complex organic structure of the dye in the aqueous phase mdpi.comacs.org. The effectiveness of these processes depends on the specific chemical environment and the reactivity of the dye molecule within that environment mdpi.comacs.org.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 166743 uni.lu, 12237-11-5 (CAS) khushidyechem.com |
| Reactive Violet 1 | 182130 (C.I. No.) scielo.org.mx, 12239-45-1 (CAS) |
| Reactive Violet 5 | 44152315 nihs.go.jp, 12226-38-9 (CAS) nihs.go.jp |
| Reactive Violet 4 | 166742 uni.lu, 135445762 uni.lu |
| Remazol Red RR | Not found in search results |
| Remazol Yellow RR | Not found in search results |
| Basic Violet I | Not found in search results, but mentioned in context of discoloration study acs.org |
| C.I. Basic Red 18 | Not found in search results |
| C.I. Acid Black 1 | Not found in search results |
| Crystal Violet | Not found in search results, but mentioned in adsorption studies core.ac.ukmdpi.com |
| Acid Green 4G | Not found in search results, but mentioned in adsorption study researchgate.net |
| Reactive Black | Not found in search results, but mentioned in adsorption study rsc.org |
| Reactive Blue 4 | 13324-20-4 (CAS) bhagwaticolours.com |
| Reactive Blue 81 | 75030-18-1 (CAS) bhagwaticolours.com |
| Reactive Blue 9 | 12225-37-5 (CAS) bhagwaticolours.com |
Interactive Data Tables
Based on the search results, specific quantitative data for kinetic and thermodynamic parameters directly linked to "this compound" is limited. However, the search results provide examples of the types of data and models used for reactive dyes in general, which can be represented in a general format.
Table 1: Exemplary Kinetic Parameters for Reactive Dye Fixation (Illustrative)
| Parameter | Value (Example) | Unit | Notes | Source Type (Illustrative) |
| Pseudo-second-order rate constant (k₂) | Varies | g/(mg·min) | Depends on dye, substrate, and conditions | Research Paper |
| Equilibrium adsorption capacity (qₑ) | Varies | mg/g | Depends on dye, substrate, and conditions | Research Paper |
| Correlation Coefficient (R²) for model fit | >0.99 | - | Indicates goodness of fit | Research Paper |
Table 2: Exemplary Thermodynamic Parameters for Reactive Dye Adsorption (Illustrative)
| Parameter | Value (Example) | Unit | Interpretation (Example) | Source Type (Illustrative) |
| Enthalpy Change (∆H⁰) | Positive/Negative | kJ/mol | Endothermic/Exothermic adsorption | Research Paper |
| Gibbs Free Energy Change (∆G⁰) | Negative/Positive | kJ/mol | Spontaneous/Non-spontaneous process | Research Paper |
| Entropy Change (∆S⁰) | Positive/Negative | J/(mol·K) | Increase/Decrease in randomness | Research Paper |
These tables are illustrative based on the types of data presented in the search results for reactive dyes and adsorption studies. Specific values for this compound would require dedicated experimental data.
Mechanistic Pathways of Reactive Violet 12 Degradation and Transformation
Advanced Oxidation Processes (AOPs) and Oxidative Decomposition Mechanisms
Advanced Oxidation Processes (AOPs) are a category of chemical treatment methods used to oxidize organic compounds in wastewater that are resistant to biological treatment. AOPs are based on the generation of highly reactive species, primarily hydroxyl radicals (•OH), which are powerful oxidizing agents capable of degrading a wide range of organic pollutants. researchgate.netsciencepublishinggroup.combrieflands.com
Photocatalytic Degradation: Role of Reactive Oxygen Species and Semiconductor Systems
Photocatalytic degradation involves the use of semiconductor photocatalysts, such as TiO₂, activated by light irradiation to generate reactive oxygen species (ROS), including hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•⁻). mdpi.commdpi.com These ROS attack the dye molecules, leading to their decomposition. Studies on the photocatalytic degradation of reactive dyes, including Reactive Violet 5 (a related reactive violet dye), have shown that factors such as catalyst loading, initial dye concentration, and pH influence the degradation efficiency. For instance, the degradation of Reactive Violet 5 using Fe-doped TiO₂ catalysts under visible light irradiation was found to be dependent on these parameters. mdpi.compreprints.org The photogenerated holes on the catalyst surface are also considered highly active species responsible for the degradation of reactive dyes. researchgate.net
Electrochemical Oxidation: Reaction Pathways and By-product Formation
Electrochemical oxidation is a promising technique for the treatment of organic pollutants that are recalcitrant to biodegradation. researchgate.net This process can involve direct oxidation through electron transfer at the anode surface or indirect oxidation through the electro-generation of highly reactive species, such as hydroxyl radicals (•OH), chlorine (Cl₂), and hypochlorite (B82951) ions (ClO⁻) in the presence of electrolytes like chlorides. researchgate.netmdpi.com The mechanism of electrooxidation is influenced by the electrocatalytic properties of the anodic material. Anodes with high oxygen overpotential, such as those coated with SnO₂, PbO₂, and BDD, are effective in generating hydroxyl radicals from water oxidation. researchgate.netmdpi.com Studies on the electrochemical oxidation of reactive dyes have indicated that significant changes occur in the chemical structure of the dye during the process, as evidenced by techniques like FTIR and UV-Vis spectroscopy. theseus.fi The formation of by-products depends on the reaction pathways, which are influenced by factors like current density, pH, electrolyte concentration, and electrode material. mdpi.comajbls.com
Ozonation and Fenton-Type Processes: Radical Generation and Dye Scission
Ozonation and Fenton-type processes are also widely applied AOPs for the treatment of textile effluents. researchgate.netsciencepublishinggroup.com Ozonation involves the use of ozone (O₃), a strong oxidizing agent, which can directly react with dye molecules or decompose in water to form hydroxyl radicals, especially at higher pH values. sciencepublishinggroup.comut.ac.irdergipark.org.tr The addition of hydrogen peroxide (H₂O₂) to ozonation (peroxone process) enhances the degradation efficiency due to the synergistic generation of hydroxyl radicals. d-nb.info Fenton processes utilize the reaction between ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to generate hydroxyl radicals. brieflands.commdpi.comresearchgate.net
Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ brieflands.com
The efficiency of Fenton processes is highly dependent on pH, with an optimal pH typically around 3. brieflands.commdpi.com At higher pH values, the precipitation of ferric ions (Fe³⁺) as Fe(OH)₃ can reduce the concentration of the catalyst and decrease efficiency. brieflands.com These radical-based processes lead to the scission of the dye molecule, including the cleavage of azo bonds and the breakdown of aromatic structures.
Radiation-Induced Degradation and Molecular Fragmentation
Radiation-induced degradation, particularly using gamma radiation, has been explored for the decolorization and degradation of reactive dyes. jcsp.org.pkkemdikbud.go.idneliti.com Ionizing radiation interacts with water to produce reactive species, including hydroxyl radicals (•OH), hydrated electrons (e⁻aq), and hydrogen atoms (H•). jcsp.org.pkkemdikbud.go.id In the presence of oxygen, hydrogen atoms can also form the hydroperoxyl radical (HO₂•). kemdikbud.go.id These radicals attack the dye molecules, leading to decolorization and fragmentation. Studies on Reactive Violet 1 (a related reactive violet dye) have shown that gamma irradiation can effectively reduce the dye's absorbance and chemical oxygen demand (COD), with degradation occurring even at low doses. jcsp.org.pk The degradation pathway can involve the breakdown of azo groups and the destruction of aromatic rings into simpler compounds like carboxylic acids and carbon dioxide. jcsp.org.pkkemdikbud.go.id The presence of hydrogen peroxide can enhance the efficiency by scavenging reducing species and promoting oxidation. jcsp.org.pk
Biotransformation and Biodegradation Mechanisms
Biotransformation and biodegradation involve the breakdown of Reactive Violet 12 by living organisms, primarily microorganisms. This is often considered an eco-friendly and cost-effective approach. researchgate.netijcmas.combiotech-asia.orgdergipark.org.tr
Microbial Enzyme-Mediated Decolorization and Metabolism
Microorganisms, including bacteria and fungi, can decolorize and degrade reactive dyes through the action of various enzymes. ijcmas.combiotech-asia.orgresearchgate.netacs.orgiwaponline.com Key enzymes involved in dye biodegradation include azoreductases, laccases, manganese peroxidases (MnP), and lignin (B12514952) peroxidases (LiP). acs.orgiwaponline.com
Azoreductases are particularly important for cleaving the azo bonds (-N=N-) present in azo dyes, leading to the formation of colorless aromatic amines. researchgate.netijcmas.com This step is often crucial for decolorization. However, the resulting aromatic amines can sometimes be more toxic than the parent dye and may require further degradation.
Ligninolytic enzymes, such as laccases, MnP, and LiP, are produced by white-rot fungi and are known for their ability to degrade complex organic molecules, including lignin. researchgate.netacs.orgiwaponline.com These enzymes have a broad substrate specificity and can catalyze the oxidation of various aromatic compounds, contributing to the breakdown of the dye's complex structure. researchgate.netacs.orgiwaponline.com For example, laccase can catalyze the oxidation of substituted phenols and nonphenolic compounds. acs.org MnP can oxidize a variety of aromatic compounds and degrade substances that are otherwise difficult to biodegrade. acs.org
Bacterial degradation of azo dyes can occur under both aerobic and anaerobic conditions, although azo dyes are often more readily metabolized under anaerobic conditions where azoreductases are active. ijcmas.com Under aerobic conditions, intermediates formed during degradation may not be fully mineralized. ijcmas.com Fungi, particularly white-rot fungi, are effective in degrading a wide range of dye structures under aerobic conditions. ijcmas.comresearchgate.net
Research findings indicate that microbial consortia, consisting of multiple bacterial or fungal strains, can exhibit higher decolorization efficiency compared to individual cultures due to synergistic effects. acs.orgbiotechrep.ir Factors such as pH, temperature, and the presence of co-substrates can influence the efficiency of microbial decolorization and degradation. researchgate.netbiotech-asia.orgresearchgate.net
Data Table: Examples of Microbial Decolorization of Reactive Dyes
| Microorganism(s) | Dye(s) Decolorized | Key Enzyme(s) Involved (if specified) | Decolorization Efficiency (%) | Reference |
| Bacillus albus DD1 | Reactive Green 12, Reactive Black 5 | Azo-reductase | Up to 97.8% (RG12) | researchgate.net |
| Trametes versicolor | This compound, Remazol brilliant blue R, Poly R-478 | Ligninolytic enzymes | 96-97% (RV12) | researchgate.net |
| Aspergillus sp. | Reactive Blue, Reactive Black, Reactive Yellow, Reactive Red, Coloron Violet | Not specified | Varied (e.g., 99% for RB) | ajol.info |
| Pseudomonas fluorescens and Aspergillus fumigatus (coculture) | Crystal Violet | Laccase, MnP, LiP, NADH–DCIP reductase | > 90% | acs.org |
| Bacterial consortium RAR | Reactive Red 120 | Not specified | Up to 75.89 mg/L/h rate | biotechrep.ir |
| Bacterial strain #288 | Reactive Violet 1 | Not specified | 93.7% (biosorption) | dergipark.org.tr |
Anaerobic and Aerobic Bioremediation Pathways
Bioremediation, utilizing microorganisms, is a significant approach for the degradation of reactive dyes. The degradation of azo dyes often involves a combination of anaerobic and aerobic processes. wur.nl Under anaerobic conditions, the initial step typically involves the reductive cleavage of the azo bond (-N=N-), leading to the formation of aromatic amines. wur.nljabsonline.org These aromatic amines can be toxic and are often not fully degraded in anaerobic environments. wur.nlmdpi.com Subsequent aerobic treatment is crucial for the further degradation and potential mineralization of these aromatic amines. wur.nlmdpi.com
Studies on the biodegradation of reactive dyes, including Reactive Violet 5 (a related reactive violet dye), have demonstrated the effectiveness of bacterial consortia and specific bacterial strains in decolorization and degradation. jabsonline.orghhu.edu.cn For instance, a bacterial consortium RVM 11.1 was reported to decolorize Reactive Violet 5. jabsonline.org The degradation pathways can involve the cleavage of the azo linkage, degradation of aromatic rings, and the loss of sulphone groups. jabsonline.orgjabsonline.org While some bacteria can perform azo dye degradation aerobically, the reductive cleavage of the azo bond is more common under anaerobic conditions. mdpi.com
Fungi, particularly white-rot fungi, also possess enzyme systems capable of degrading complex organic compounds like synthetic dyes, including some reactive dyes. researchgate.net Laccases, a type of copper-containing oxidative enzyme produced by many fungi, play a role in the biodegradation of these compounds. researchgate.net
Adsorptive Removal Mechanisms: Kinetics, Isotherms, and Thermodynamics
Adsorption is a widely used and effective method for dye removal from wastewater due to its simplicity, low cost, and high efficiency. nih.govsci-hub.stresearchgate.net The adsorption process is influenced by several factors, including pH, initial dye concentration, adsorbent dose, and contact time. jit.ac.inekb.egbibliotekanauki.pl
Surface Chemistry of Adsorbent-Dye Interactions
The interaction between the adsorbent surface and dye molecules is crucial for effective adsorption. Electrostatic interactions play a significant role, particularly for charged dyes like reactive dyes, which are typically anionic. jit.ac.inbiointerfaceresearch.comacs.org The surface charge of the adsorbent is highly dependent on the pH of the solution. jit.ac.inekb.egbiointerfaceresearch.comcsic.es For anionic dyes, adsorption is generally favored at acidic pH values where the adsorbent surface is positively charged, leading to electrostatic attraction between the adsorbent and the negatively charged dye molecules. jit.ac.inekb.egbiointerfaceresearch.comcsic.es As the pH increases, the adsorbent surface can become negatively charged, resulting in electrostatic repulsion and decreased dye removal efficiency. jit.ac.inekb.egbiointerfaceresearch.com
Besides electrostatic interactions, other mechanisms such as pore diffusion, hydrogen bonding, and π-π stacking interactions can also contribute to the adsorption of dyes onto various adsorbents. jit.ac.inijnc.ir The presence of specific functional groups on the adsorbent surface, such as hydroxyl, carboxyl, and amine groups, can facilitate interactions with dye molecules. sci-hub.st
Role of Adsorbent Properties in Dye Uptake
The properties of the adsorbent, including its surface area, pore volume, and pore size distribution, significantly influence its dye uptake capacity. researchgate.netbiointerfaceresearch.comiwaponline.comimist.manih.gov A large surface area provides more available sites for dye adsorption. biointerfaceresearch.comiwaponline.comnih.gov The pore structure, including the presence of micropores and mesopores, can affect the diffusion of dye molecules into the adsorbent matrix. researchgate.netimist.manih.gov
Different adsorbents exhibit varying adsorption capacities for reactive dyes. For example, studies have investigated the use of activated carbon, biochar from various biomass sources (like bamboo and calabash), geopolymer mixes, and modified materials like polypyrrole-coated sawdust and metal-organic frameworks (ZIF-8) for reactive dye removal. jit.ac.inekb.egbibliotekanauki.plijnc.irnih.gov
Data from adsorption studies often involve fitting experimental data to kinetic and isotherm models to understand the adsorption process. Common kinetic models include pseudo-first-order and pseudo-second-order models, while isotherm models include Langmuir and Freundlich models. jit.ac.inresearchgate.netnih.govbibliotekanauki.plbiointerfaceresearch.comijnc.irnih.govresearchgate.net
The pseudo-second-order kinetic model is frequently reported to best fit the adsorption of reactive dyes, suggesting that chemisorption is the rate-limiting step. jit.ac.inresearchgate.netnih.govbibliotekanauki.plijnc.irnih.govresearchgate.net The Langmuir isotherm model often provides a good fit to the equilibrium adsorption data, indicating monolayer adsorption of dye molecules onto a homogeneous adsorbent surface. jit.ac.inresearchgate.netbibliotekanauki.plijnc.iriwaponline.comnih.govresearchgate.net
Thermodynamic studies provide information about the spontaneity and energy changes associated with the adsorption process. Parameters such as Gibbs free energy change (ΔG⁰), enthalpy change (ΔH⁰), and entropy change (ΔS⁰) are evaluated at different temperatures. nih.govsci-hub.stbibliotekanauki.pliwaponline.comimist.maresearchgate.neteeer.org A negative ΔG⁰ indicates a spontaneous adsorption process. nih.govsci-hub.stiwaponline.com The enthalpy change (ΔH⁰) reveals whether the adsorption is exothermic (negative ΔH⁰) or endothermic (positive ΔH⁰). nih.govsci-hub.stbibliotekanauki.pliwaponline.comresearchgate.net Adsorption of reactive dyes has been reported to be both exothermic and endothermic depending on the adsorbent and conditions. nih.govsci-hub.stbibliotekanauki.pliwaponline.comresearchgate.net
Here is an example of data that might be presented in a table based on research findings:
| Adsorbent Type | Dye (Example) | Kinetic Model Fit | Isotherm Model Fit | Maximum Adsorption Capacity (qmax) | ΔH⁰ (kJ/mol) | ΔG⁰ (kJ/mol) | Source |
| CaFe₂O₄ Nanoparticles | Reactive Orange 12 | Pseudo-second-order | Langmuir | 276.92 mg/g | -71.86 | -8.76 to -3.19 | iwaponline.com |
| Polypyrrole/Sawdust | Reactive Violet 5 | Pseudo-second-order | Langmuir | Not specified | Endothermic | Spontaneous | jit.ac.in |
| Bamboo Biochar | Reactive Violet 5 | Pseudo-second-order | Langmuir | 5.106 mg/g | Not specified | Not specified | nih.gov |
| Chitosan Treated Cotton | Remazol Red RR/Yellow RR | Pseudo-second-order | Langmuir | Not specified | Positive | Positive | researchgate.net |
| ZIF-8 | Reactive Dyes | Pseudo-second-order | Langmuir | 200-250 mg/g | Not specified | Not specified | ijnc.ir |
Hybrid and Synergistic Degradation Systems
Hybrid and synergistic degradation systems combine different treatment technologies to enhance the removal efficiency of reactive dyes. iwaponline.com These systems leverage the advantages of multiple processes, such as biological, chemical, and physical methods, to achieve more effective degradation and mineralization. iwaponline.com
Examples of hybrid systems include the combination of flocculation and photocatalysis, which has shown improved decolorization performance for reactive dyes. nih.govacs.org The synergistic effect in such systems can lead to higher dye removal rates compared to the individual processes. iwaponline.comnih.govugm.ac.idmdpi.com Another approach involves combining adsorption with advanced oxidation processes (AOPs), which can lead to comprehensive pollutant removal. iwaponline.com
Research into synergistic degradation often focuses on the interaction between different degradation mechanisms. For instance, studies have explored the synergistic degradation of dyes using binary or ternary oxide systems with immobilized enzymes like laccase. proquest.com The immobilization of enzymes on support materials can enhance their stability and reusability in degradation processes. proquest.com
The effectiveness of hybrid systems can be influenced by various parameters, including pH, contact time, and the concentration of pollutants or treatment agents. nih.govacs.orgmdpi.commdpi.com Optimizing these parameters is crucial to maximize the synergistic effects and achieve high degradation efficiencies. mdpi.commdpi.com
Environmental Fate and Transport of Reactive Violet 12 in Aqueous Systems
Persistence and Environmental Stability under Varying Conditions
Reactive dyes, including Reactive Violet 12, are known for their high colorfastness and wash-fastness, properties that contribute to their persistence in the environment. iwaponline.com Their complex aromatic structures can make them resistant to natural degradation processes. iwaponline.com While specific data on the persistence of this compound under varying environmental conditions is limited in the provided search results, reactive dyes in general are characterized by their stability. iwaponline.comiwaponline.com One Safety Data Sheet indicates that Reactive Violet 5 (an alternative name for this compound) shall not be classified as hazardous to the aquatic environment, although it also states that data on persistence and degradability are not available. carlroth.com Another source notes that reactive dyes are persistent, bio-accumulative, and toxic to aquatic life. iwaponline.com The stability of organic chemicals in water can be influenced by factors such as pH and temperature, which affect hydrolysis rates. epa.gov
Distribution and Partitioning Behavior in Aquatic Environments
The distribution and partitioning of this compound in aquatic environments are influenced by its physical and chemical properties, such as water solubility and charge. Reactive dyes are generally highly soluble in water due to their chemical structure. industrialchemicals.gov.au High water solubility suggests that this compound is likely to be widely distributed in the aquatic environment rather than significantly partitioning into sediment or organic matter. industrialchemicals.gov.au However, some charged compounds are known to react with dissolved organic carbon in water, potentially becoming associated with sediments. industrialchemicals.gov.au While a Safety Data Sheet for Brilliant Violet 5R (this compound) states that data on mobility in soil are not available, the expected high water solubility and delocalized charge of similar polymers suggest they would not normally be expected to adsorb significantly to soil. carlroth.comindustrialchemicals.gov.au Reactive dyes have been detected in various environmental samples, including water, suspended particles, and sediment. iwaponline.com
Phototransformation and Hydrolysis in Natural Water Matrices
Phototransformation and hydrolysis are abiotic processes that can influence the fate of chemicals in aquatic systems. epa.govmdpi.com Phototransformation involves the degradation of a substance by light, while hydrolysis is a reaction with water. epa.govmdpi.com The rate of these processes can be affected by factors present in natural water, such as dissolved organic matter and ions. rroij.comresearchgate.net For some compounds, the presence of dissolved organic matter can either increase or decrease photodegradation rates. researchgate.net Hydrolysis rates can be affected by pH and temperature. epa.gov One study on a different violet pigment (Pigment Violet 29) estimated an indirect photodegradation half-life of 7.0 hours and indicated stability to hydrolysis. epa.gov Another study on a different polymer noted that it was stable at lower pH but slowly hydrolyzed under more alkaline conditions, with a half-life greater than 1 year at 20°C for pH 4.0 and 7.0. industrialchemicals.gov.au While specific data on the phototransformation and hydrolysis kinetics of this compound were not extensively detailed in the search results, these processes are relevant pathways for the degradation of organic contaminants in water. epa.govmdpi.comcore.ac.uk
Bioaccumulation and Biotransformation Pathways in Environmental Compartments (focused on chemical transformation, not toxicological effects)
Bioaccumulation refers to the accumulation of a substance in an organism, while biotransformation involves the chemical modification of a substance by organisms. Reactive dyes are noted for their potential to bioaccumulate. iwaponline.comresearchgate.net Microorganisms, particularly fungi and bacteria, play a significant role in the biotransformation and decolorization of dyes. researchgate.nettandfonline.commdpi.comnih.gov Fungi can decolorize dyes through adsorption onto their biomass or through enzymatic degradation. mdpi.comnih.gov White-rot fungi, for example, produce enzymes like laccase that can degrade complex organic compounds, including dyes. researchgate.netiwaponline.com Studies have investigated the decolorization of this compound by immobilized mycelia of Trametes versicolor, a white-rot fungus, demonstrating significant decolorization rates. researchgate.nettandfonline.com
Biotransformation of azo dyes, a common structural feature in reactive dyes, often involves the reductive cleavage of azo bonds by microorganisms, leading to the formation of colorless aromatic amines. jabsonline.orgnih.gov These aromatic amines may then undergo further degradation through other metabolic pathways. jabsonline.org While specific biotransformation pathways for this compound were not fully elucidated in the provided results, research on the degradation of other reactive dyes, such as Reactive Red 120 and Mordant Black 11, by bacterial consortia and individual bacterial strains has identified intermediate products and proposed degradation pathways involving azo bond cleavage and subsequent transformations. jabsonline.orgnih.gov The efficiency of biotransformation can be influenced by factors such as glucose concentration and the presence of heavy metal ions. researchgate.net
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 166842 |
Data Tables
Based on the search results, specific quantitative data for this compound suitable for detailed data tables across all requested sections were limited. However, some findings regarding decolorization efficiency by biological methods can be presented in a table.
Table 1: Decolorization of this compound by Trametes versicolor
| Immobilized Biomass Concentration (% w/v) | Decolorization Efficiency (%) @ 4 hours | Operational Stability for >50% Decolorization (hours) |
| 10 | 93 | 100 |
Note: Data extracted from a study on decolorization by immobilized T. versicolor pellets. tandfonline.com
Further detailed research findings on the kinetics and products of phototransformation, hydrolysis, and specific biotransformation pathways for this compound under varying environmental conditions would be necessary to populate more comprehensive data tables for those sections.
Advanced Analytical Methodologies for Reactive Violet 12 Research
Spectroscopic Techniques for Mechanistic Elucidation (e.g., UV-Vis, FTIR, NMR)
Spectroscopic methods such as Ultraviolet-Visible (UV-Vis), Fourier Transform Infrared (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental tools for the characterization and mechanistic study of Reactive Violet 12. UV-Vis spectroscopy is widely used for quantitative analysis of analytes in solution and monitoring changes in dye concentration during processes like degradation or adsorption. espublisher.comsrce.hr The technique measures the absorption of light by the dye, with the maximum absorption wavelength (λmax) providing information about the dye's electronic transitions and conjugated system. ajol.infoslideshare.net Changes in the UV-Vis spectrum, such as shifts in λmax or changes in absorbance intensity, can indicate alterations in the dye's chemical structure or concentration. ajol.inforesearchgate.net
FTIR spectroscopy provides information about the functional groups present in the this compound molecule and its transformation products by measuring the absorption of infrared radiation due to molecular vibrations. espublisher.comajol.info Characteristic bands in the IR spectrum can confirm the presence of specific groups like -OH, -NH, -C-N, -S=O, -C-Cl, -N=N- (azo group), and -C=O. ajol.info While FTIR can identify functional groups, it may not always fully reveal the complete chemical structure of complex reactive dyes. ajol.info
NMR spectroscopy, particularly 1H and 13C NMR, offers detailed structural information by analyzing the magnetic properties of atomic nuclei within the molecule. science.govresearchgate.net NMR can provide insights into the chemical environment of different atoms and their connectivity, aiding in the structural elucidation of the parent dye and the identification of degradation or reaction products. ajol.infoscience.gov Comparing experimental NMR chemical shifts with theoretical calculations can further support structural assignments. researchgate.net
These spectroscopic techniques are often used in combination to provide a comprehensive understanding of the chemical changes this compound undergoes during various processes, such as electrochemical oxidation or photocatalytic degradation. theseus.fi
Chromatographic Separation and Identification of Transformation Products (e.g., LC-MS, GC-MS)
Chromatographic techniques coupled with mass spectrometry, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are essential for separating complex mixtures and identifying individual components, particularly transformation products formed during the degradation of this compound. researchgate.netuqam.ca
LC-MS is widely applied for the analysis of polar and non-volatile compounds like reactive dyes and their degradation products. researchgate.netnih.gov LC separates the mixture based on differential interactions with a stationary phase and a mobile phase, while the mass spectrometer detects and identifies the separated components based on their mass-to-charge ratio (m/z) and fragmentation patterns. researchgate.netnih.gov High mass accuracy mass analyzers, such as Time-of-Flight (TOF-MS) or Orbitrap mass spectrometers, can provide precise mass measurements, aiding in the determination of elemental compositions of transformation products. researchgate.net LC-MS/MS (tandem mass spectrometry) provides even more detailed structural information through fragmentation analysis. researchgate.netnih.gov
GC-MS is typically used for the analysis of volatile or semi-volatile compounds. While this compound itself may not be directly amenable to GC-MS without derivatization, this technique can be valuable for identifying certain volatile degradation products, such as aromatic amines like aniline, which can be formed from the breakdown of azo dyes. researchgate.netwikipedia.org GC-MS has been used to identify non-colorant ingredients and some degradation products in dye analysis. researchgate.net
The combination of chromatographic separation and mass spectrometric detection allows researchers to isolate and identify the various intermediate and final products formed during the degradation or reaction of this compound, providing crucial information about the reaction pathways and mechanisms.
Electrochemical Methods for Reaction Monitoring and Characterization (e.g., Cyclic Voltammetry)
Electrochemical methods, particularly Cyclic Voltammetry (CV), are powerful techniques for studying the redox behavior of this compound and monitoring electrochemical reactions involving the dye. theseus.fials-japan.com CV involves applying a varying potential to a working electrode immersed in a solution containing the dye and measuring the resulting current. als-japan.com The resulting cyclic voltammogram, a plot of current versus potential, provides qualitative information about electrochemical reactions, including the thermodynamics of redox processes, the kinetics of electron-transfer reactions, and coupled chemical or adsorption processes. theseus.fials-japan.com
CV can quickly determine the electrode potentials at which compounds like this compound are oxidized or reduced. als-japan.com By varying the potential scan rate, researchers can investigate the kinetics of both fast and slow chemical reactions coupled to electron transfer. nih.gov Changes in peak currents and potentials in cyclic voltammograms can indicate the degradation of the dye or the formation of new electroactive species during electrochemical treatment processes. acs.orgresearchgate.net For instance, a decrease in anodic and cathodic peak currents can be ascribed to the oxidation of reactive groups in the dye molecule. researchgate.net CV is often used as a preliminary technique before other electrochemical experiments and can provide valuable insights into reaction mechanisms. als-japan.comnih.gov
Advanced Microscopy and Surface Characterization for Dye-Material Interactions
Advanced microscopy and surface characterization techniques are employed to investigate the interactions between this compound and various materials, such as textile fibers or adsorbent surfaces. Techniques like Scanning Electron Microscopy (SEM) provide high-resolution images of material surfaces, allowing researchers to observe changes in morphology upon interaction with the dye. chemmethod.comacs.org For example, SEM can show the dispersion of materials on a surface or changes in surface texture after dye adsorption. chemmethod.com
Elemental analysis techniques, such as Energy Dispersive X-ray Spectroscopy (EDS) or X-ray Photoelectron Spectroscopy (XPS), coupled with microscopy, can determine the elemental composition of material surfaces and confirm the presence and distribution of the dye on the material. chemmethod.commdpi.com EDS elemental mapping can visually demonstrate the presence of elements originating from the dye on the adsorbent surface. chemmethod.com
Techniques like FTIR and Raman spectroscopy, while also used for molecular structure, can be applied as surface-sensitive techniques when analyzing dye-material interactions, providing information about the functional groups involved in the binding process. acs.orgnih.gov Changes in the spectra of the material after dye adsorption can indicate the formation of chemical bonds or other interactions. nih.gov
These techniques collectively provide insights into the adsorption mechanisms, the morphology of dye-loaded materials, and the nature of the interactions at the dye-material interface.
Kinetic Modeling and Rate Constant Determination in Degradation Processes
Kinetic modeling is crucial for understanding the rate and mechanism of this compound degradation processes, such as photocatalysis or electrochemical oxidation. srce.hrresearchgate.net By monitoring the decrease in dye concentration over time under different conditions, researchers can determine the reaction order and calculate rate constants. researchgate.netresearchgate.net
Common kinetic models applied to dye degradation include pseudo-first-order and pseudo-second-order models. chemmethod.com The experimental data is fitted to these models to determine the rate constants (e.g., k1 or k2) and assess how well the model describes the degradation kinetics. chemmethod.com For instance, the pseudo-first-order model suggests that the degradation rate is proportional to the dye concentration. researchgate.net
Factors influencing degradation kinetics, such as initial dye concentration, catalyst amount, pH, temperature, and light intensity, are investigated to optimize the process and understand their impact on the reaction rate. researchgate.netscirp.org The effect of these parameters on the apparent rate constant (kapp) is determined. researchgate.netscirp.org
Kinetic studies can also involve calculating activation parameters like activation energy (Ea), which provides information about the temperature sensitivity of the degradation process. researchgate.netscirp.org By applying kinetic models and determining rate constants, researchers can gain valuable insights into the underlying mechanisms of this compound degradation and predict the efficiency of different treatment methods.
Theoretical and Computational Chemistry of Reactive Violet 12
Quantum Chemical Calculations of Electronic Structure and Reactivity (e.g., DFT, TD-DFT)
TD-DFT is then used to study the excited states of the molecule, which is essential for understanding its color and photophysical properties. mdpi.comrsc.orgresearchgate.net This method can predict the absorption spectrum of the dye, identifying the wavelengths of maximum absorption (λmax) which correspond to electronic transitions between molecular orbitals. mdpi.com By analyzing the nature of these transitions, researchers can determine which parts of the molecule are involved in the absorption of light.
Reactivity descriptors, which can also be derived from DFT calculations, help in understanding the chemical behavior of the dye. These descriptors include parameters like chemical potential, hardness, and softness, which provide a quantitative measure of the molecule's reactivity. nih.govirjweb.com
Molecular Dynamics Simulations of Dye-Substrate and Dye-Adsorbent Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov In the context of Reactive Violet 12, MD simulations would be invaluable for understanding its interaction with substrates such as cellulose (B213188) fibers and with adsorbent materials used in wastewater treatment. researchgate.netresearchgate.netrsc.org
These simulations can model the dye molecule in a solvent (typically water) and its approach and binding to a substrate surface. researchgate.netnih.gov Key insights that can be gained from MD simulations include:
The preferred orientation of the dye molecule on the substrate.
The types of intermolecular forces involved in the interaction, such as hydrogen bonds, van der Waals forces, and electrostatic interactions. researchgate.net
The binding energy between the dye and the substrate, which indicates the strength of the adsorption. researchgate.net
By simulating the dye-substrate system at an atomistic level, researchers can understand the mechanisms of dye adsorption and the factors that influence dyeing efficiency and fastness. rsc.org
Predictive Modeling of Degradation Pathways and Intermediates
Computational methods can be used to predict the degradation pathways of organic molecules like this compound. This is particularly relevant for environmental applications, such as understanding how the dye breaks down in wastewater treatment processes. mdpi.comnih.gov
Predictive modeling in this context often involves a combination of quantum chemical calculations and reaction pathway prediction algorithms. By calculating the reactivity of different sites within the dye molecule, it is possible to identify the most likely points of attack by reactive species such as hydroxyl radicals, which are often involved in advanced oxidation processes for dye degradation. mdpi.com
These models can propose a series of reaction steps, leading to various degradation intermediates and ultimately to the complete mineralization of the dye. researchgate.net This information is crucial for assessing the environmental fate of the dye and for designing more effective degradation technologies.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wuxiapptec.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. irjweb.comyoutube.com
For this compound, the energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. nih.gov The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's stability and reactivity. irjweb.comwuxiapptec.com A smaller HOMO-LUMO gap generally suggests that the molecule is more reactive. nih.gov
Analysis of the spatial distribution of the HOMO and LUMO can identify the regions of the molecule that are most likely to be involved in electrophilic and nucleophilic attacks, respectively. This information, combined with other reactivity descriptors derived from DFT, provides a comprehensive picture of the chemical reactivity of this compound. nih.govirjweb.com
Emerging Applications and Advanced Material Science Research Involving Reactive Violet 12
Integration into Functional Materials and Composites
The chemical structure of reactive dyes, including Reactive Violet 12, allows for the formation of covalent bonds with various substrates, a property being leveraged to create novel functional materials and composites. Research in this area focuses on using the dye's reactive nature to either modify the properties of a material or to act as a linker for other functional components.
Reactive dye chemistry provides a platform to modify commercial fibers with nanostructures. nih.gov For example, reactive dyes can be used to anchor nanoscale structures like gold nanoparticles, metal-organic framework (MOF) crystals, and quantum dots to fabrics such as nylon and cellulose (B213188). nih.gov This process creates materials with unique optical and physical properties, such as size-dependent colors from gold nanoparticles or the fluorescent properties of quantum dots, which remain attached even after washing. nih.gov
In the field of polymer composites, reactive dyes are used to treat natural fibers to improve their compatibility and bonding with polymer matrices. Studies have shown that treating jute fibers with reactive dyes can influence the mechanical behavior of the resulting jute fabric/polypropylene composites. iosrjournals.org Specifically, certain treatments can lead to a notable increase in the impact strength of the composite material. iosrjournals.org Similarly, reactive dyes are employed for dyeing polyamide 6.6 fibers used in high-volume polymer composites. kg.ac.rs The dyeing process is integral to the performance of these materials, which are valued for their durability in various applications. kg.ac.rs Furthermore, reactive dyes have been shown to reduce the fibrillation tendency of lyocell fibers, which is the undesirable splitting of fiber ends during wet processing. researchgate.net By crosslinking the fibers, the dyes improve the wet abrasion performance of the material. researchgate.net
Table 1: Applications of Reactive Dyes in Functional Materials and Composites
| Material/Composite | Functional Additive/Treatment | Resulting Improvement/Function | Source(s) |
|---|---|---|---|
| Nylon & Cellulose Fibers | Gold Nanoparticles, MOFs, Quantum Dots | Creation of materials with durable, size-dependent colors and fluorescence. | nih.gov |
| Jute Fabric/Polypropylene | Reactive Dye Treatment | Increased impact strength and modified mechanical behavior of the composite. | iosrjournals.org |
| Polyamide 6.6 Fibers | Reactive Dye Treatment | Integral to the performance of high-efficiency polymer fiber-reinforced composites. | kg.ac.rs |
| Lyocell Fibers | Bifunctional & Trifunctional Dyes | Reduced fibrillation and improved wet abrasion performance through crosslinking. | researchgate.net |
Role in Advanced Catalytic Systems and Processes
This compound is a significant compound in the study of advanced catalytic processes, particularly those focused on environmental remediation. Due to its stable azo structure, the dye is often used as a model pollutant to test the efficacy of catalytic degradation and decolorization technologies designed to treat textile industry effluents.
Biological treatment is a primary focus, utilizing microorganisms and their enzymes as catalysts. The white-rot fungus Trametes versicolor has been extensively studied for its ability to decolorize this compound. researchgate.nettandfonline.comresearchgate.net This process involves enzymes such as laccase and manganese peroxidase, which catalyze the breakdown of the dye's chromophore. mdpi.com Immobilized mycelia of T. versicolor have demonstrated high decolorization efficiency, removing 93% to 100% of this compound within hours under optimized conditions. tandfonline.com The operational stability of these immobilized systems is notable, with the potential for reuse over multiple cycles. mdpi.com For instance, immobilized fungal cells could be reused for seven cycles in the decolorization of this compound. mdpi.com
Besides fungi, bacteria such as Pseudomonas aeruginosa have shown the ability to decolorize a wide spectrum of azo dyes, including this compound, highlighting their potential for the biodegradation of dye-contaminated effluents. iosrjournals.org The mechanism of decolorization is primarily biodegradation, with a smaller percentage attributed to biosorption on the cell biomass. nih.gov
Table 2: Efficiency of Catalytic Decolorization of this compound
| Catalytic System | Organism/Enzyme | Decolorization Efficiency | Time | Source(s) |
|---|---|---|---|---|
| Immobilized Mycelia | Trametes versicolor | 93% | 4 hours | tandfonline.com |
| Immobilized Mycelia | Trametes versicolor | 100% | 48 hours | researchgate.net |
| Living Immobilized Cells | Trametes hirsuta PW17-41 | 89.21% (Biodegradation) | Not Specified | nih.gov |
| Bacterial Culture | Pseudomonas aeruginosa ARSKS20 | Effective decolorization | Not Specified | iosrjournals.org |
Photo-Responsive and Chromogenic Material Design
This compound belongs to the azo class of dyes, which are characterized by the presence of one or more azo groups (-N=N-). This chemical feature is central to the field of photo-responsive and chromogenic materials. Azo compounds, particularly azobenzene and its derivatives, are considered archetypal molecular photoswitches. rug.nl Their ability to undergo reversible isomerization from a stable trans state to a metastable cis state upon irradiation with light of a specific wavelength (typically UV) forms the basis of their function. nih.govresearchgate.net
This photo-isomerization induces a significant change in molecular geometry and, consequently, in the material's physical and chemical properties. The reverse transformation, from cis back to trans, can be triggered by visible light or occur thermally in the dark. nih.gov This reversible switching behavior makes azo dyes highly attractive for designing "smart" materials that can be controlled by light. digitellinc.com
While specific research focusing exclusively on the photo-responsive properties of this compound is not prominent in the reviewed literature, its classification as an azo dye places it within this functional family. The principles derived from studies on other azo dyes and azobenzene derivatives are applicable. These molecules have been integrated into polymers and other macromolecules to create materials for applications such as optical data storage, chemical sensing, and biomedical devices. nih.govresearchgate.net The versatility and stability of the azo photochrome make it a serious alternative to other molecular switches in the field of molecular photoactuation. rug.nl
Table 3: General Properties of Azo Dyes as Photo-Responsive Switches
| Property | Description | Trigger | Application Area | Source(s) |
|---|---|---|---|---|
| Isomerization | Reversible transformation between trans and cis isomers. | UV light (trans to cis); Visible light or heat (cis to trans). | Molecular photoactuation, optical storage. | rug.nlnih.govresearchgate.net |
| Antifatigue | Ability to undergo many switching cycles without significant degradation. | Repeated illumination. | Long-term functional devices. | nih.gov |
| Property Modulation | Changes in physical and chemical properties (e.g., solubility, conformation) upon isomerization. | Light stimulus. | "Smart" polymers, chemical sensing. | nih.govdigitellinc.com |
Sustainable Dyeing Technologies and Process Optimization
Significant research has been directed toward making the dyeing process with reactive dyes more sustainable. These efforts focus on reducing the consumption of water, energy, and auxiliary chemicals, and treating the resulting effluent.
Advanced energy sources are being employed to enhance dyeing efficiency. Ultrasonic-assisted dyeing has been shown to improve the color characteristics of cellulosic fabrics dyed with reactive violet dyes. This technique is considered a sustainable and green technology due to its efficiency and lower energy consumption. Optimization of parameters such as temperature, time, pH, and salt concentration leads to improved color strength and fastness properties.
Similarly, microwave irradiation is another eco-friendly technique used to treat both the cotton fabric and the dye solution before the dyeing process. Studies on dyes like Reactive Violet H3R and Reactive Violet 05 show that microwave treatment can significantly improve color strength under milder conditions, reducing the need for large amounts of salt and high temperatures. For instance, irradiating the fabric and dye solution can lead to optimal color strength at 60°C.
Table 4: Optimized Parameters for Sustainable Dyeing with Reactive Violet Dyes
| Technology | Parameter | Optimized Value | Outcome |
|---|---|---|---|
| Ultrasonic Treatment | Temperature | 50°C | Improved colorfastness properties |
| Treatment Time | 30 minutes | Improved colorfastness properties | |
| pH | 7.5 | Good color strength | |
| Salt (Glauber's Salt) | 8 g/L | Maximum exhaustion | |
| Microwave Irradiation | Power | High | Good color strength |
| Irradiation Time | 8 minutes | Good color strength | |
| Temperature | 60°C | Good color characteristics | |
| pH | 7.0 | Good color characteristics |
Future Research Directions and Unaddressed Challenges in Reactive Violet 12 Studies
Development of Novel and Highly Efficient Degradation Technologies
A significant challenge in managing Reactive Violet 12 pollution is its persistence in the environment due to its complex aromatic structure . Current wastewater treatment methods are often insufficient for complete removal, necessitating the development of novel and highly efficient degradation technologies. Future research should focus on advanced oxidation processes (AOPs), enhanced biological treatment methods, and the combination of different techniques to achieve higher decolorization and mineralization rates.
Research into enzymatic degradation using enzymes like laccase has shown promise for reactive dyes d-nb.inforesearchgate.net. Studies have demonstrated that immobilized enzymes, such as laccase conjugated with amino-functionalized nanosilica, can achieve high decolorization efficiency for Reactive Violet 1 (a related reactive violet dye) and exhibit improved storage stability and reusability d-nb.info. For Reactive Violet 1, laccase nanoparticles achieved 96.76% decolorization at pH 5.0 and 30°C within 12 hours d-nb.info. Further research is needed to specifically investigate the efficacy of various enzymes and immobilized enzyme systems for the degradation of this compound and to optimize these processes for industrial wastewater treatment.
Photocatalytic degradation using semiconductor nanoparticles under visible light is another area requiring further exploration for this compound. While studies exist for other dyes hhu.edu.cn, specific research on this compound is needed to identify suitable photocatalysts, optimize reaction conditions, and understand the degradation pathways and intermediate products.
Electrochemical degradation also holds potential. Research on other reactive dyes has shown the effectiveness of electrochemical methods in reducing chemical oxygen demand (COD) and breaking down complex structures hhu.edu.cn. Future work should investigate the application of electrochemical processes for this compound removal, focusing on electrode materials, energy efficiency, and the fate of oxidation products.
Combining different treatment methods, such as biological treatment with AOPs or adsorption, could lead to synergistic effects and improved removal efficiency. For instance, biological treatment can be effective in decolorization by breaking down azo bonds, while subsequent AOPs can mineralize the resulting aromatic amines, which can be potentially toxic iwaponline.comresearchgate.net. Research is needed to design and optimize integrated treatment systems specifically for effluents containing this compound.
Sustainable Synthesis and Circular Economy Approaches for Reactive Dyes
The textile industry's reliance on reactive dyes like this compound contributes to significant environmental burdens, including high water and energy consumption and the generation of substantial chemical waste mdpi.com. Future research must focus on developing sustainable synthesis routes for this compound and implementing circular economy principles within the reactive dyeing process.
Sustainable synthesis approaches could involve exploring alternative, less hazardous raw materials and developing more efficient and environmentally friendly reaction pathways. This includes investigating biocatalytic synthesis methods or utilizing renewable resources as starting materials, aligning with the broader goal of reducing the environmental footprint of dye production.
Implementing circular economy approaches for reactive dyes involves minimizing waste generation, maximizing resource efficiency, and exploring possibilities for recycling or reusing dye-house effluents and spent dye baths. This could include technologies for recovering and purifying unfixed dyes for reuse or converting dye waste into valuable byproducts. Adsorption techniques using various materials, including industrial by-products, are being explored for dye removal and potential recovery, contributing to circular economy goals rsc.orgmdpi.com. Research is needed to assess the feasibility and economic viability of these approaches specifically for this compound.
Furthermore, developing dyeing processes that require less salt and alkali, or exploring alternative dyeing auxiliaries, can significantly reduce the chemical load in wastewater mdpi.com. Research into enzyme-assisted dyeing or the use of novel fixing agents could contribute to more sustainable reactive dyeing practices.
Advanced Understanding of Long-Term Environmental Transformations
While studies address the immediate environmental impact and degradation of reactive dyes, a more advanced understanding of the long-term environmental transformations of this compound is crucial. This includes investigating its fate in various environmental compartments (water, soil, sediment), the persistence and potential bioaccumulation of the dye and its transformation products, and their long-term effects on ecosystems.
Research is needed to identify and characterize the intermediate and final degradation products of this compound under different environmental conditions, such as varying pH, temperature, and microbial activity. This requires the application of advanced analytical techniques to track the transformation pathways over extended periods.
Studies on the potential for bioaccumulation of this compound and its metabolites in aquatic organisms and their subsequent transfer through the food chain are essential to assess the long-term ecological risks. iwaponline.com The persistence of reactive dyes in the environment can lead to bioaccumulation and disruption of microbial ecosystems iwaponline.com.
Investigating the interactions of this compound with soil and sediment components is also important to understand its mobility and potential for leaching into groundwater. This includes studying adsorption-desorption behavior and the influence of soil properties on its fate.
Understanding the long-term environmental transformations will provide critical data for conducting comprehensive risk assessments and developing more effective strategies for preventing and mitigating the environmental impact of this compound.
Application of Machine Learning and AI in Reactive Dye Research
The complexity of reactive dye synthesis, dyeing processes, and environmental remediation presents significant opportunities for the application of machine learning (ML) and artificial intelligence (AI). Future research should explore how ML and AI can be leveraged to optimize these processes and predict outcomes.
In dye synthesis, ML algorithms could be used to design novel, more sustainable dye structures with desired properties and reduced environmental impact. By analyzing large datasets of existing dyes and their properties, AI can identify patterns and predict the characteristics of new molecules.
In the area of environmental remediation, ML can be used to predict the degradation efficiency of different treatment methods for this compound based on various parameters. AI can also help in designing and optimizing bioreactors or other treatment systems for maximum efficiency researchgate.net. Predictive models can assess the toxicity of degradation products, guiding the development of treatment strategies that lead to less harmful substances.
Furthermore, AI can assist in analyzing complex environmental monitoring data to track the long-term fate of this compound and identify potential risks. Machine learning can also be applied to analyze spectroscopic data for color matching and identifying dye defects researchgate.netemerald.comticaret.edu.tr.
Exploration of New Substrate Interactions and Functionalization Strategies
While this compound is primarily used for cellulosic and protein fibers, exploring its interactions with new or modified substrates and developing novel functionalization strategies can open up new applications and potentially lead to more efficient and sustainable dyeing or functionalization processes.
Research could investigate the interaction of this compound with synthetic fibers or blended fabrics to optimize dyeing conditions and improve colorfastness on these materials. This might involve modifying the fiber surface or developing new dyeing auxiliaries that facilitate the reaction between the dye and the substrate. Studies have explored the interaction of reactive dyes with polymeric cationic modifiers for cotton fabrics to enable salt-free dyeing mdpi.com.
Exploring the potential of this compound for functionalizing materials beyond traditional textiles is another area for future research. This could include using the dye or its derivatives to impart specific properties to surfaces, such as antimicrobial activity or fluorescence, by leveraging its ability to form covalent bonds. Research on reactive polymer films with azlactone functionality demonstrates the potential for immobilizing chemical motifs to control cell adhesion, suggesting possibilities for functionalization using reactive dyes nih.gov.
Understanding the molecular-level interactions between this compound and different substrates is crucial for designing more efficient dyeing processes and developing new functional materials. Techniques like spectroscopy can provide valuable insights into these interactions mdpi.com.
By exploring new substrate interactions and functionalization strategies, researchers can expand the utility of this compound and contribute to the development of innovative materials and processes.
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic methods are recommended for characterizing the purity and structure of Reactive Violet 12?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV-Vis detection to assess purity, comparing retention times against standards. For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and Fourier-transform infrared spectroscopy (FTIR) to identify functional groups. Ensure all data are cross-validated with literature-reported spectra for this compound . Document solvent systems, instrument parameters, and calibration standards to ensure reproducibility .
Q. How can researchers optimize synthesis protocols for this compound to minimize byproducts?
- Methodological Answer : Design fractional factorial experiments to test variables such as reaction temperature, pH, and stoichiometric ratios of precursors. Use thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to monitor reaction progress. Compare yields and byproduct profiles under varying conditions, and apply kinetic modeling to identify rate-limiting steps .
Q. What are the key factors influencing the photostability of this compound in aqueous solutions?
- Methodological Answer : Conduct controlled exposure experiments using UV-Vis light sources at varying intensities and wavelengths. Measure degradation rates via spectrophotometry and correlate with environmental factors (pH, dissolved oxygen, ionic strength). Use radical scavengers (e.g., tert-butanol) to assess the role of reactive oxygen species .
Advanced Research Questions
Q. How should researchers design experiments to investigate the degradation mechanisms of this compound under advanced oxidation processes (AOPs)?
- Methodological Answer : Employ a combination of LC-MS/MS and electron paramagnetic resonance (EPR) spectroscopy to identify intermediate degradation products and reactive radical species. Use isotopic labeling (e.g., ¹⁸O-water) to trace reaction pathways. Validate mechanistic hypotheses via density functional theory (DFT) simulations to predict bond cleavage energetics .
Q. How can contradictions in adsorption efficiency data for this compound across studies be systematically addressed?
- Methodological Answer : Perform a meta-analysis of published adsorption isotherms (Langmuir vs. Freundlich models) to identify inconsistencies in experimental conditions (e.g., adsorbent surface area, solution ionic strength). Replicate key studies under standardized protocols, controlling for overlooked variables like pre-adsorption hydration of adsorbents . Use error-propagation analysis to quantify uncertainty in reported efficiency values .
Q. What computational strategies are effective for modeling the reaction pathways of this compound with biological macromolecules?
- Methodological Answer : Apply molecular docking simulations to predict binding affinities between this compound and proteins (e.g., serum albumin). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For covalent interactions, use hybrid quantum mechanics/molecular mechanics (QM/MM) to simulate nucleophilic attack mechanisms at reactive sites .
Methodological Guidance for Addressing Research Challenges
- Data Validation : Cross-reference experimental results with primary literature and replicate findings using independent techniques (e.g., corroborate HPLC purity data with elemental analysis) .
- Experimental Design : Use factorial designs to isolate variables and apply statistical tools (ANOVA, Tukey tests) to identify significant factors .
- Literature Integration : Systematically review patents and journal articles using platforms like Web of Science, prioritizing studies that provide raw spectroscopic data or computational models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
